

Physical and chemical properties of Ethyl bromoacetate

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An In-depth Technical Guide to **Ethyl Bromoacetate**: Core Physical and Chemical Properties for Scientific Professionals

Abstract

Ethyl bromoacetate (CAS No. 105-36-2) is a fundamental reagent in organic synthesis, prized for its utility as a versatile alkylating agent.[1] This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and visual representations of its chemical behavior. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering critical data and methodologies to ensure safe and effective handling and application.

Core Physical and Chemical Properties

Ethyl bromoacetate is a clear, colorless to light-yellow liquid with a pungent, fruity odor.[1][2] [3] It is a lachrymator, meaning it is an irritant that can cause tearing.[2][4] The compound is stable under recommended storage conditions but can be combustible and is incompatible with strong oxidizing agents, water, and strong acids.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of **ethyl bromoacetate**.



Property	Value	Source(s)
Identifiers		
IUPAC Name	ethyl 2-bromoacetate	[2]
CAS Number	105-36-2	[3][7]
Molecular Formula	C4H7BrO2	[1][2]
Molecular Weight	167.00 g/mol	[2][8]
Beilstein Registry No.	506456	[9]
EC Number	203-290-9	[7][8]
Physical Properties		
Appearance	Clear, colorless to yellow liquid	[1][3]
Odor	Pungent, fruity	[2][3]
Melting Point	-38 °C	[1][3]
Boiling Point	158-159 °C (lit.)	[1][5]
Density	1.506 g/mL at 25 °C (lit.)	[5][9][10]
Vapor Pressure	2.6 mmHg at 25 °C	[5][8][9]
Vapor Density	5.8 (Air = 1)	[2][6]
Refractive Index (n20/D)	1.451 (lit.)	[5][9]
Flash Point	47-48 °C (117-118 °F)	[2][5][8]
Solubility & Distribution		
Solubility in Water	Insoluble, partially decomposed by water	[1][2][4]
Solubility in Solvents	Soluble in alcohol, ether, acetone, benzene	[1][2][5]
log K₀w (Octanol/Water)	1.12	[2][11]
Spectral Data		



InChI Key	PQJJJMRNHATNKG- UHFFFAOYSA-N	[5][9]
Canonical SMILES	CCOC(=O)CBr	[9][12]

Chemical Reactivity and Applications

The reactivity of **ethyl bromoacetate** is dominated by the presence of both an ester functional group and a reactive carbon-bromine bond, making it a potent alkylating agent.[1][3]

Alkylating Agent

Ethyl bromoacetate is widely used to introduce an ethoxycarbonylmethyl group (- $CH_2CO_2C_2H_5$) onto various nucleophiles. This includes the O-alkylation of phenols and the N-alkylation of amines and other nitrogen heterocycles.

The Reformatsky Reaction

A primary application of **ethyl bromoacetate** is in the Reformatsky reaction.[1][3] In this organometallic reaction, it reacts with zinc metal to form a thermally stable organozinc enolate. [1] This enolate then condenses with carbonyl compounds, such as aldehydes or ketones, to produce β -hydroxy esters.[1] This reaction is a reliable method for forming carbon-carbon bonds.[13]

Wittig Reagent Synthesis

The compound serves as a precursor for the synthesis of Wittig reagents.[5][13] Reaction with triphenylphosphine yields a phosphonium salt, which can be deprotonated with a strong base to form the corresponding phosphorus ylide.[13] This ylide is then used to convert aldehydes and ketones into alkenes.[13]

Incompatibilities and Hazards

Ethyl bromoacetate is incompatible with strong oxidizing agents, strong acids, strong bases, and reducing agents.[5] It reacts with acids to produce heat, alcohols, and acids.[4] Contact with caustic solutions also generates heat, and mixing with alkali metals or hydrides can produce flammable hydrogen gas.[4] The compound is toxic by ingestion, inhalation, and skin



absorption and is a strong skin irritant.[2][4] When heated to decomposition, it emits highly toxic fumes of hydrogen bromide.[2]

Experimental Protocols

Safety Precaution: **Ethyl bromoacetate** is a powerful lachrymator and is highly toxic.[4][14] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[15]

Synthesis of Ethyl Bromoacetate via Esterification

This protocol is based on the esterification of bromoacetic acid with ethanol, catalyzed by sulfuric acid.[15][16]

Materials:

- Bromoacetic acid
- Ethanol (95% or absolute)
- Concentrated sulfuric acid
- Benzene (for azeotropic removal of water)
- 1% Sodium bicarbonate solution.
- · Anhydrous sodium sulfate

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a water trap (e.g., Dean-Stark apparatus), combine bromoacetic acid, an excess of ethanol, and benzene.[15]
- Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[15]
- Reflux: Heat the mixture to reflux. Water produced during the esterification will be removed azeotropically with benzene and collected in the trap.[15] Continue reflux until no more water



is collected.

- Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel.
- Washing: Wash the organic layer sequentially with:
 - Water (1x)[15]
 - 1% Sodium bicarbonate solution (1x)[15]
 - Water (1x)[15]
- Drying: Dry the organic layer over anhydrous sodium sulfate.[15]
- Purification: Filter off the drying agent and purify the crude ethyl bromoacetate by fractional distillation under atmospheric or reduced pressure.[15][16] Collect the fraction boiling at approximately 158-159 °C.[5][15]

O-Alkylation of Salicylaldehyde

This protocol details the alkylation of a phenol using ethyl bromoacetate.[14]

Materials:

- Salicylaldehyde
- Ethyl bromoacetate
- Potassium carbonate (K₂CO₃), anhydrous
- Acetonitrile (MeCN)
- Diethyl ether (Et₂O)
- Deionized water
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)



Procedure:

- Reaction Setup: To a round-bottom flask, add salicylaldehyde, acetonitrile, and potassium carbonate. Stir the resulting yellow solution for 5 minutes.[14]
- Addition of Alkylating Agent: Add ethyl bromoacetate to the mixture in one portion. The solution should become colorless.[14]
- Reflux: Equip the flask with a reflux condenser and heat the reaction to reflux with vigorous stirring for 72 hours.[14]
- Workup: Cool the flask to room temperature. Remove the solid K₂CO₃ by filtration through a coarse fritted funnel.[14]
- Extraction: Wash the collected solids thoroughly with diethyl ether. Combine the filtrate and washings in a separatory funnel. Add deionized water and separate the layers. Extract the aqueous layer twice with diethyl ether.[14]
- Washing: Combine all organic layers and wash them sequentially with deionized water (2x) and brine (1x).[14]
- Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product as a yellow-orange oil.[14]

Bromoacetate Olefination Protocol

This advanced protocol demonstrates the use of **ethyl bromoacetate** in a novel olefination reaction.[17]

Materials:

- Lithium diisopropylamide (LDA) solution (1.0 M in THF/hexanes)
- Ethyl bromoacetate
- Magnesium bromide (MgBr₂)
- Substrate: Crocetin dialdehyde in THF



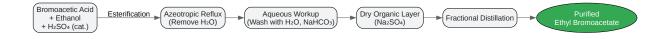
Tetrahydrofuran (THF)

Procedure:

- Enolate Formation: To a stirred solution of LDA in THF at -78 °C, slowly add **ethyl bromoacetate**. Stir the mixture for 20 minutes to form the lithium enolate.[17]
- Transmetalation: Add magnesium bromide to the solution and continue stirring for another 20 minutes at -78 °C.[17]
- Aldehyde Addition: Add a solution of the dialdehyde substrate in THF to the reaction mixture.
 [17]
- Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 5 hours.[17]
- Workup and Purification: The reaction is then quenched and subjected to standard aqueous workup, extraction, and purification procedures to isolate the final norbixin product after hydrolysis.[17]

Mandatory Visualizations

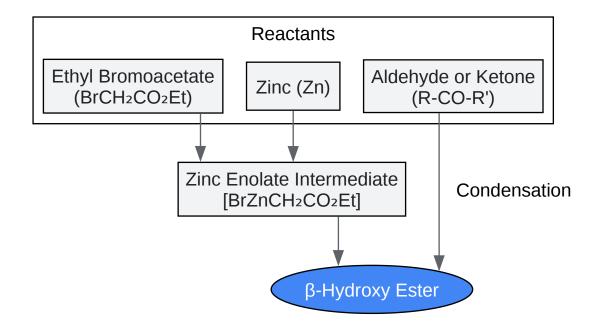
The following diagrams illustrate key logical and experimental workflows involving **ethyl bromoacetate**.



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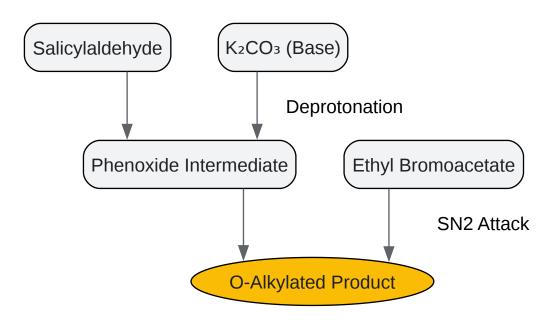
Caption: Experimental workflow for the synthesis and purification of **ethyl bromoacetate**.





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Caption: Simplified signaling pathway of the Reformatsky reaction.



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Caption: Logical relationship in the O-alkylation of salicylaldehyde with **ethyl bromoacetate**.



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